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Compound of Interest

Compound Name: 2-Benzyl-4,4-dimethyl-2-oxazoline

Cat. No.: B074484 Get Quote

Technical Guide: 2-Benzyl-4,4-dimethyl-2-
oxazoline
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2-Benzyl-4,4-dimethyl-2-
oxazoline, a heterocyclic compound of interest in synthetic organic chemistry and drug

development. This document consolidates available information on its chemical identity,

spectral properties, and synthesis. Due to the limited availability of published experimental

spectral data for this specific compound, this guide presents expected spectral characteristics

based on known data for structurally related compounds and general spectroscopic principles.

Chemical Identity
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Identifier Value

Chemical Name 2-Benzyl-4,4-dimethyl-2-oxazoline

CAS Number 1569-08-0

Molecular Formula C₁₂H₁₅NO

Molecular Weight 189.26 g/mol

Canonical SMILES CC1(C)OC(=N1)CC2=CC=CC=C2

InChI Key YWLGGMVBLJFVLK-UHFFFAOYSA-N

Spectral Data (Predicted and Comparative)
Direct experimental spectral data for 2-Benzyl-4,4-dimethyl-2-oxazoline is not readily

available in the public domain. The following tables provide predicted values and data from a

closely related analog, 2-phenyl-4,4-dimethyl-2-oxazoline (CAS 19312-06-2), for comparative

purposes.

Predicted ¹H NMR Spectral Data
The expected proton NMR chemical shifts for 2-Benzyl-4,4-dimethyl-2-oxazoline in CDCl₃

are outlined below. These predictions are based on the analysis of its chemical structure and

comparison with similar compounds.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

C(CH₃)₂ 1.2 - 1.4 Singlet 6H

O-CH₂ 3.8 - 4.0 Singlet 2H

Ar-CH₂ 3.5 - 3.7 Singlet 2H

Aromatic H 7.2 - 7.4 Multiplet 5H

Predicted ¹³C NMR Spectral Data
The anticipated carbon-13 NMR chemical shifts are provided below.
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Carbon Assignment Predicted Chemical Shift (ppm)

C(CH₃)₂ 28 - 30

C(CH₃)₂ 67 - 69

O-CH₂ 78 - 80

Ar-CH₂ 40 - 42

Aromatic C 126 - 138

C=N 165 - 168

Comparative Spectral Data for 2-Phenyl-4,4-dimethyl-2-
oxazoline
For reference, the following table summarizes the available spectral data for the structurally

similar compound, 2-phenyl-4,4-dimethyl-2-oxazoline.

Spectral Data Type Key Features

¹H NMR (CDCl₃)
δ 1.34 (s, 6H), 4.05 (s, 2H), 7.3-7.5 (m, 3H), 7.8-

8.0 (m, 2H)

IR (Neat) ~1645 cm⁻¹ (C=N stretch)

Mass Spectrum (EI) m/z 175 (M⁺), 105, 77

Experimental Protocols: Synthesis
The synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline can be achieved via the reaction of

phenylacetonitrile with 2-amino-2-methyl-1-propanol. A general procedure is described below,

adapted from established methodologies for oxazoline synthesis.

Materials:

Phenylacetonitrile

2-Amino-2-methyl-1-propanol
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Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

Toluene or another suitable high-boiling aprotic solvent

Anhydrous Sodium Sulfate (Na₂SO₄)

Dichloromethane (CH₂Cl₂)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Brine

Procedure:

A mixture of phenylacetonitrile (1.0 equivalent), 2-amino-2-methyl-1-propanol (1.2

equivalents), and a catalytic amount of zinc chloride (0.1 equivalents) in toluene is heated at

reflux with a Dean-Stark apparatus to remove water.

The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with

dichloromethane.

The organic layer is washed sequentially with saturated sodium bicarbonate solution and

brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to yield 2-Benzyl-4,4-dimethyl-2-oxazoline.
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To cite this document: BenchChem. [2-Benzyl-4,4-dimethyl-2-oxazoline CAS number and
spectral data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074484#2-benzyl-4-4-dimethyl-2-oxazoline-cas-
number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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